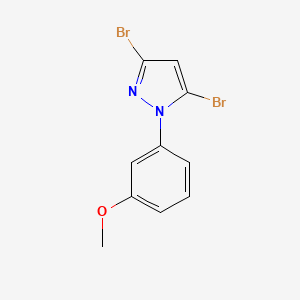

3,5-Dibromo-1-(3-methoxyphenyl)pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8Br2N2O |

|---|---|

Molecular Weight |

331.99 g/mol |

IUPAC Name |

3,5-dibromo-1-(3-methoxyphenyl)pyrazole |

InChI |

InChI=1S/C10H8Br2N2O/c1-15-8-4-2-3-7(5-8)14-10(12)6-9(11)13-14/h2-6H,1H3 |

InChI Key |

JRZJFORPBKVWKN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=CC(=N2)Br)Br |

Origin of Product |

United States |

Mechanistic Insights and Reaction Pathway Elucidation

Detailed Reaction Mechanisms for Pyrazole (B372694) Ring Formation

The synthesis of the pyrazole scaffold is a cornerstone of heterocyclic chemistry, with the most prevalent method being the condensation reaction between a 1,3-difunctional system and a hydrazine (B178648) derivative. nih.gov

The classical and most widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. mdpi.comjetir.org This reaction proceeds through a well-established nucleophilic and electrophilic pathway.

The process begins with the nucleophilic attack of one of the nitrogen atoms of the hydrazine (in this case, 3-methoxyphenylhydrazine) on one of the electrophilic carbonyl carbons of a 1,3-dicarbonyl precursor. For the target compound, a suitable precursor would be a dibrominated 1,3-diketone like 2,4-dibromo-1,5-pentanedione or a related equivalent. Following the initial attack, an intermediate is formed which can undergo cyclization. The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group. The resulting cyclic intermediate subsequently undergoes dehydration, typically under acidic or basic catalysis, to eliminate water and form the aromatic pyrazole ring. nih.gov The regioselectivity of the initial attack, which determines the final substitution pattern, is influenced by the electronic and steric properties of the substituents on both the hydrazine and the dicarbonyl compound. nih.govresearchgate.net

The pyrazole ring is an electron-rich aromatic system. researchgate.net Electrophilic substitution reactions typically occur at the C4 position, while the C3 and C5 positions are more susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atoms. nih.govchemicalbook.com

While less common than ionic pathways, radical-mediated transformations have emerged as powerful tools for pyrazole synthesis. nih.gov These methods often offer alternative reaction pathways under mild conditions. For instance, visible-light photoredox catalysis can be employed to generate radical intermediates that lead to pyrazole formation. organic-chemistry.org One such pathway involves the oxidation of a hydrazine to a diazene, which can then react with a suitable Michael acceptor. organic-chemistry.org

Another approach involves the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones. This reaction is initiated by the formation of a hydrazonyl radical, which then undergoes cyclization to form the pyrazole ring. organic-chemistry.org Such methods provide access to diverse pyrazole structures that may be challenging to obtain through traditional condensation reactions.

Understanding the Role of Catalysts and Reagents

The efficiency, selectivity, and rate of pyrazole synthesis are heavily dependent on the catalysts and reagents employed. These components can influence everything from the initial condensation to the final aromatization step.

In modern organic synthesis, transition-metal catalysis plays a crucial role, and the design of ligands is paramount to controlling the outcome of catalytic reactions. nih.gov For the synthesis of N-substituted pyrazoles like the target compound, copper- or palladium-catalyzed N-arylation of an existing pyrazole ring (e.g., 3,5-dibromo-1H-pyrazole) with an aryl halide (e.g., 1-bromo-3-methoxybenzene) is a key strategy.

The design of ligands, such as N-heterocyclic carbenes (NHCs), phosphines, or nitrogen-based polydentate ligands, is critical for stabilizing the metal center, modulating its reactivity, and facilitating the catalytic cycle (oxidative addition, reductive elimination). nih.govresearchgate.net Protic pyrazole ligands themselves can be integrated into pincer-type structures that act as catalysts for various transformations. nih.gov The electronic and steric properties of the ligand can be fine-tuned to enhance reaction yields, improve regioselectivity, and lower catalyst loading. arabjchem.orgnih.gov

| Catalyst/Metal | Ligand Type | Reaction Type | Reference |

|---|---|---|---|

| Palladium | tBuBrettPhos (Phosphine) | N-Arylation | organic-chemistry.org |

| Copper | L-(-)-Quebrachitol | N-Arylation | organic-chemistry.org |

| Ruthenium(II) | (Not specified) | Intramolecular Oxidative C-N Coupling | organic-chemistry.org |

| Iron | (Not specified) | Reaction of Diarylhydrazones and Diols | organic-chemistry.org |

| Silver | (Not specified) | [3+2] Cycloaddition | nih.gov |

The choice of solvent can dramatically impact the course of pyrazole synthesis. tandfonline.com Aprotic dipolar solvents are often effective for the cyclocondensation of arylhydrazines with 1,3-dicarbonyls. nih.gov Solvents can influence reaction rates and equilibria by stabilizing charged intermediates or transition states. In some cases, solvent-free conditions, sometimes assisted by microwave irradiation, can lead to faster reactions and improved yields, aligning with the principles of green chemistry. tandfonline.comresearchgate.net

Additives such as acids or bases are frequently used as catalysts. Acid catalysts, like ammonium (B1175870) chloride, facilitate both the initial nucleophilic attack and the final dehydration step in Knorr-type syntheses by protonating the carbonyl oxygen, making it more electrophilic. jetir.org Basic additives can deprotonate the hydrazine, increasing its nucleophilicity. The use of specific additives like molecular iodine has been shown to promote tandem reactions for the synthesis of functionalized pyrazoles. mdpi.com

| Condition | Effect | Example | Reference |

|---|---|---|---|

| Solvent-free | Faster reaction rates, less energy usage. | Synthesis with tetrabutylammonium (B224687) bromide (TBAB) catalyst. | tandfonline.com |

| Microwave Irradiation | Shorter reaction times, often better yields. | Solvent-free synthesis of trifluoromethyl-pyrazoles. | researchgate.net |

| Aqueous Medium | Environmentally benign, can be facilitated by catalysts. | Four-component reaction catalyzed by cyanuric acid. | researchgate.net |

| Acidic Catalyst (e.g., NH4Cl) | Catalyzes condensation and dehydration steps. | Knorr pyrazole synthesis. | jetir.org |

Tautomerism and Prototropic Equilibria in Pyrazoles

Prototropic tautomerism is a fundamental characteristic of N-unsubstituted pyrazoles, where a proton can migrate between the two nitrogen atoms of the ring. nih.gov This process, known as annular tautomerism, leads to an equilibrium between two different tautomeric forms. beilstein-journals.org Although the target compound, "3,5-Dibromo-1-(3-methoxyphenyl)pyrazole," is N-substituted and therefore exists in a fixed form, understanding the tautomerism of its potential precursor, 3,5-dibromo-1H-pyrazole, is crucial.

In non-symmetrically substituted pyrazoles, the position of the tautomeric equilibrium is influenced by several factors. fu-berlin.denih.gov The electronic nature of the substituents on the pyrazole ring is a primary determinant; electron-withdrawing groups tend to favor the tautomer where the NH proton is on the nitrogen atom further away from the group. nih.gov The solvent also plays a significant role. In solution, pyrazoles can exist as monomers hydrogen-bonded to the solvent or as self-associated dimers or trimers, which affects the tautomeric equilibrium. fu-berlin.de In dipolar aprotic solvents and at low temperatures, the rate of proton exchange can be slowed sufficiently to observe the signals of individual tautomers by NMR spectroscopy. nih.gov

The study of these equilibria is essential for predicting the reactivity and spectroscopic properties of pyrazole precursors and for controlling the regioselectivity of subsequent reactions, such as the N-arylation step to form the final target compound. nih.gov

Annular Tautomerism and its Impact on Reactivity

Annular tautomerism is a characteristic feature of N-unsubstituted pyrazoles, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. mdpi.comnih.gov However, in the case of this compound, the presence of the 3-methoxyphenyl (B12655295) substituent at the N1 position precludes this type of tautomerism. The nitrogen at position 1 is quaternized by the aryl group, thus "locking" the molecular structure and preventing the proton transfer that defines annular tautomerism.

This structural rigidity has a profound impact on the reactivity of the molecule. The absence of tautomeric equilibria simplifies its reactivity profile, as only one major isomeric form is present in solution. This is in contrast to N-unsubstituted pyrazoles where the reactivity can be influenced by the presence of multiple tautomers. nih.gov The electronic properties of the pyrazole ring in this compound are therefore consistently influenced by the fixed positions of the substituents. The two bromine atoms at positions 3 and 5 act as electron-withdrawing groups, which, combined with the electronic nature of the 1-(3-methoxyphenyl) substituent, dictates the electron density distribution and susceptibility to nucleophilic or electrophilic attack at various positions on the pyrazole ring.

Side-Chain Tautomerism

Side-chain tautomerism involves the migration of a proton from a substituent to a ring atom, or vice versa. For this compound, the possibility of side-chain tautomerism is not applicable as there are no substituents with acidic protons that could readily engage in such an equilibrium with the pyrazole ring. The methoxy (B1213986) group on the phenyl ring does not possess protons that can participate in tautomerization under normal conditions. Therefore, this form of tautomerism is not a significant consideration for the chemical behavior of this specific compound. nih.gov

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving this compound, particularly its synthesis, are critical for optimizing reaction conditions and understanding its stability. The formation of the N-aryl bond is a key step in the synthesis of this compound, typically achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a related precursor, followed by bromination, or via N-arylation of a pre-formed 3,5-dibromopyrazole.

The N-arylation of pyrazoles can be influenced by both kinetic and thermodynamic factors. nih.gov In the context of synthesizing 1-aryl-3,5-disubstituted pyrazoles, the regioselectivity of the N-arylation is a crucial aspect. While this is not a factor for the pre-brominated pyrazole, the reaction conditions for the arylation step, such as temperature, solvent, and catalyst (if any), will significantly impact the reaction rate. For instance, microwave-assisted organic synthesis has been shown to accelerate the N-arylation of pyrazoles.

Table 1: Factors Influencing Reaction Kinetics and Thermodynamics in the Synthesis of 1-Aryl-3,5-Dihalopyrazoles

| Factor | Influence on Kinetics | Influence on Thermodynamics |

| Temperature | Higher temperatures generally increase reaction rates by providing more kinetic energy to overcome activation barriers. | Can influence the position of equilibrium in reversible reactions. Higher temperatures favor products in endothermic reactions. |

| Solvent | The polarity and coordinating ability of the solvent can stabilize transition states, thus affecting the reaction rate. | Can influence the relative stability of reactants and products through solvation effects. |

| Catalyst | Provides an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. | Does not affect the overall thermodynamics (enthalpy and equilibrium position) of the reaction. |

| Substituent Effects | The electronic nature of substituents on both the pyrazole and aryl rings can influence the nucleophilicity/electrophilicity of the reactants, affecting the reaction rate. | Can influence the stability of the final product through resonance and inductive effects. |

Computational Analysis of Reaction Intermediates and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the mechanistic details of chemical reactions by modeling reaction intermediates and transition states. researchgate.netresearchgate.net For the synthesis of this compound, DFT calculations can provide valuable insights into the reaction pathway, including the structures and energies of key species involved.

In a typical N-arylation reaction, computational models can be used to investigate the transition state of the C-N bond formation. These calculations can help in understanding the geometry of the transition state, the bond lengths and angles, and the distribution of electronic charge. The activation energy (the energy difference between the reactants and the transition state) can be calculated, providing a quantitative measure of the kinetic barrier of the reaction. acs.org

For instance, in the synthesis of related 1-aryl-3,5-bis(het)aryl pyrazoles, computational studies have been employed to rationalize the observed regioselectivity. nih.gov Similarly, DFT studies on substituted pyrazoles have shed light on the influence of substituents on the electronic structure and reactivity of the pyrazole ring. mdpi.comresearchgate.net These studies often involve the calculation of molecular orbitals (HOMO and LUMO) to predict sites of electrophilic and nucleophilic attack.

Table 2: Representative Computational Data for Substituted Pyrazole Systems (Hypothetical Data for Illustrative Purposes)

| Species | Method | Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameters |

| 3,5-Dibromopyrazole + 3-Methoxyphenylating Agent (Reactants) | DFT (B3LYP) | 6-31G(d) | 0.0 | - |

| Transition State (N-Arylation) | DFT (B3LYP) | 6-31G(d) | +25.3 | C-N bond length: ~2.1 Å |

| This compound (Product) | DFT (B3LYP) | 6-31G(d) | -15.8 | Planar pyrazole ring |

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from computational analysis. Actual values would require specific calculations for the title compound.

By analyzing the transition state structures, it is possible to understand the factors that stabilize or destabilize them, thereby influencing the reaction rate. For example, the presence of the methoxy group on the phenyl ring and the bromine atoms on the pyrazole ring will have specific electronic effects that can be quantified through computational analysis. These theoretical investigations, when correlated with experimental findings for analogous systems, provide a comprehensive picture of the mechanistic intricacies governing the chemistry of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete picture of the molecule's connectivity and constitution can be assembled.

Proton NMR (¹H NMR) for Aromatic and Aliphatic Protons

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule. For 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole, distinct signals are expected for the pyrazole (B372694) ring proton, the protons of the 3-methoxyphenyl (B12655295) group, and the methoxy (B1213986) protons.

3-Methoxyphenyl Protons: The 3-methoxyphenyl substituent presents a more complex set of signals. Due to the substitution pattern, four distinct aromatic protons are present. These would likely appear as a multiplet or as several distinct signals in the range of δ 6.8-7.5 ppm. chemicalbook.comresearchgate.netstackexchange.com The specific splitting pattern (doublets, triplets, or combinations thereof) would depend on the coupling constants between adjacent protons.

Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and are not coupled to other protons. Therefore, they would produce a sharp singlet. This signal is characteristically found in the upfield region of the spectrum, typically between δ 3.7 and 3.9 ppm. acdlabs.comresearchgate.net

Table 1: Expected ¹H NMR Signals for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Methoxyphenyl (Aromatic) | 6.8 - 7.5 | Multiplet | 4H |

| Pyrazole (H-4) | 6.5 - 7.0 | Singlet | 1H |

| Methoxy (-OCH₃) | 3.7 - 3.9 | Singlet | 3H |

Carbon NMR (¹³C NMR) for Carbon Skeleton Determination

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom produces a distinct signal.

Pyrazole Ring Carbons: Three signals are expected for the pyrazole ring carbons. The two bromine-bearing carbons, C-3 and C-5, would be significantly downfield, with expected shifts in the range of δ 135-150 ppm. The proton-bearing carbon, C-4, would appear more upfield, likely around δ 95-110 ppm. cdnsciencepub.comcdnsciencepub.comresearchgate.net

3-Methoxyphenyl Carbons: The 3-methoxyphenyl group would show six distinct signals. The carbon attached to the pyrazole nitrogen (C-1') and the carbon bearing the methoxy group (C-3') would appear far downfield, typically between δ 140-160 ppm. chemicalbook.commdpi.com The remaining four aromatic carbons would resonate in the typical aromatic region of δ 110-130 ppm. nih.govnih.gov

Methoxy Carbon (-OCH₃): The carbon of the methoxy group characteristically appears in the upfield region of the spectrum, with a chemical shift around δ 55-56 ppm. acdlabs.comresearchgate.net

Table 2: Expected ¹³C NMR Signals for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole (C-3, C-5) | 135 - 150 |

| Pyrazole (C-4) | 95 - 110 |

| Methoxyphenyl (C-1', C-3') | 140 - 160 |

| Methoxyphenyl (Other Ar-C) | 110 - 130 |

| Methoxy (-OCH₃) | 55 - 56 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemistry

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular puzzle and confirming the structure. huji.ac.ilomicsonline.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this molecule, COSY would primarily show correlations between the adjacent protons on the 3-methoxyphenyl ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. This would definitively link the pyrazole H-4 signal to the pyrazole C-4 carbon, the aromatic proton signals to their respective aromatic carbons, and the methoxy proton singlet to the methoxy carbon. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range connectivity (2-3 bonds) between protons and carbons. nih.govnih.gov Key correlations would be expected between the pyrazole H-4 and the brominated carbons (C-3 and C-5), and between the protons of the methoxyphenyl ring and the pyrazole carbons, confirming the attachment point of the phenyl ring to the pyrazole nitrogen.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, which is essential for determining stereochemistry and conformation. researchgate.net For this molecule, NOESY could show correlations between the protons at C-2' of the phenyl ring and the proton at C-4 of the pyrazole ring, providing insight into the rotational orientation of the phenyl group relative to the pyrazole ring.

NMR Studies on Tautomeric Forms and Dynamic Processes

For pyrazoles, tautomerism is a key consideration, particularly in N-unsubstituted systems where a proton can reside on either of the two nitrogen atoms. bohrium.comresearchgate.net However, in this compound, the nitrogen at position 1 is substituted with the methoxyphenyl group, which "fixes" the structure and prevents annular tautomerism. Therefore, dynamic processes related to tautomeric exchange are not expected for this specific compound, simplifying the NMR analysis. fu-berlin.de

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to specific bond vibrations.

The FT-IR spectrum of this compound would be expected to show several characteristic absorption bands:

Aromatic C-H Stretching: Aromatic C-H bonds typically show stretching vibrations at wavenumbers slightly above 3000 cm⁻¹, usually in the 3000-3100 cm⁻¹ region. vscht.cz

Aromatic C=C Stretching: The stretching of carbon-carbon double bonds within the pyrazole and phenyl rings would result in a series of sharp peaks in the 1450-1600 cm⁻¹ range. udel.edu

Aryl Ether C-O Stretching: The C-O bond of the aryl ether (methoxyphenyl group) is expected to produce a strong, characteristic absorption. Aryl alkyl ethers typically show two distinct bands for asymmetric and symmetric stretching, appearing around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. spectroscopyonline.comquimicaorganica.org

C-Br Stretching: The vibrations of the carbon-bromine bonds would appear in the fingerprint region of the spectrum, typically at low wavenumbers, often in the 500-650 cm⁻¹ range.

Pyrazole Ring Vibrations: The pyrazole ring itself has characteristic ring deformation vibrations, which can be observed in the fingerprint region, often below 1000 cm⁻¹. mdpi.comderpharmachemica.com

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group / Bond | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Asymmetric Aryl Ether C-O Stretch | ~1250 | Strong |

| Symmetric Aryl Ether C-O Stretch | ~1040 | Strong |

| C-Br Stretch | 500 - 650 | Medium-Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, typically to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental formula. For this compound (C₁₀H₈Br₂N₂O), the theoretical exact mass can be calculated based on the most abundant isotopes. The presence of two bromine atoms creates a characteristic isotopic pattern (M, M+2, M+4) with predictable relative intensities, which serves as a definitive confirmation of the compound's identity. Experimental HRMS analysis would be expected to yield a molecular ion peak corresponding to this calculated exact mass, confirming the elemental composition.

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of intact molecules with minimal fragmentation, making it ideal for determining the molecular weight of thermally sensitive compounds. When subjected to ESI-MS, this compound would typically be observed as a protonated molecule, [M+H]⁺. By increasing the energy within the mass spectrometer, controlled fragmentation can be induced (tandem mass spectrometry or MS/MS). The resulting fragmentation pattern provides valuable structural information. Expected fragmentation pathways for this molecule could include the cleavage of the bond between the phenyl ring and the pyrazole nitrogen, or the loss of bromine atoms, helping to piece together the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals (e.g., π → π* transitions). The resulting spectrum, characterized by the wavelength of maximum absorption (λmax), provides information about the conjugated systems within the molecule. The electronic transitions in pyrazole derivatives are influenced by the substituents on the rings. For this compound, the conjugated system encompassing the pyrazole and phenyl rings is expected to result in significant UV absorption. The position and intensity of the absorption bands can be affected by solvent polarity. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can predict these electronic transitions, which can then be correlated with experimental data.

X-ray Crystallography for Definitive Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the gold standard for unequivocally determining the solid-state structure of a molecule. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the exact three-dimensional arrangement of the atoms and the conformation of the molecule in the crystal lattice. For this compound, an X-ray crystal structure would definitively confirm the connectivity of the atoms and the relative orientation of the methoxyphenyl group with respect to the dibromopyrazole ring. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonds or π-stacking, that govern the crystal packing. This detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling.

Correlation of Experimental Spectroscopic Data with Theoretical Predictions

A powerful approach in modern structural elucidation involves the synergy between experimental measurements and theoretical calculations, often employing Density Functional Theory (DFT). By creating a computational model of this compound, various spectroscopic properties can be predicted.

Vibrational Frequencies: Calculated FT-Raman spectra can be compared with experimental results to aid in the assignment of complex vibrational modes.

Electronic Transitions: TD-DFT calculations can predict UV-Vis absorption spectra, helping to interpret the nature of the electronic transitions observed experimentally.

NMR Shifts: While not covered in this section, theoretical calculations of NMR chemical shifts are also commonly correlated with experimental data for complete structural confirmation.

This correlative approach provides a deeper understanding of the molecule's properties. Discrepancies between experimental and theoretical data can point to specific molecular interactions or conformational effects not initially considered in the model. For pyrazole-containing compounds, this synergy has proven essential for a comprehensive structural and electronic characterization.

In-Depth Theoretical and Computational Analysis of this compound Awaits Future Research

A comprehensive theoretical and computational investigation into the specific chemical compound this compound, covering aspects from its optimized geometry to its electronic and reactive properties, cannot be provided at this time. Extensive searches of scientific literature and chemical databases have revealed a lack of specific published studies focusing on the quantum chemical calculations for this particular molecule.

The generation of a detailed and scientifically accurate article, as per the requested outline, would necessitate data derived from dedicated computational chemistry research. Such research involves complex methodologies like Density Functional Theory (DFT) and ab initio calculations to determine the molecule's fundamental properties.

These computational studies would provide precise data on:

Geometry Optimization and Conformational Analysis: Determining the most stable three-dimensional structure of the molecule and identifying its various possible conformations.

Electronic Structure (HOMO-LUMO): Analyzing the highest occupied and lowest unoccupied molecular orbitals to understand the molecule's electronic behavior, conductivity, and potential for charge transfer. bohrium.comresearchgate.net

Reactivity Descriptors: Using conceptual DFT to calculate parameters like Fukui functions, which predict the most likely sites for electrophilic and nucleophilic attack, thereby elucidating the molecule's reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential to visualize the charge distribution and identify regions susceptible to intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: Investigating the delocalization of electron density and the stability arising from intramolecular charge-transfer interactions.

Spectroscopic Predictions: Calculating theoretical NMR chemical shifts and vibrational frequencies to aid in the experimental characterization of the compound.

While general synthetic methods for pyrazole derivatives and computational studies on other, structurally related pyrazoles are available, this information cannot be accurately extrapolated to this compound. nih.govnih.govolemiss.edu Each molecule possesses a unique electronic and structural profile, and detailed analysis requires specific, targeted research.

The completion of such an in-depth theoretical article is contingent upon future computational studies being performed and published by the scientific community. Without this foundational research, any attempt to generate the requested content would be speculative and would not meet the standards of scientific accuracy.

Theoretical and Computational Investigations of 3,5 Dibromo 1 3 Methoxyphenyl Pyrazole

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. eurasianjournals.com For 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole, MD simulations can provide critical insights into its flexibility, conformational preferences, and interactions with its environment. nih.govnih.gov

The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the pyrazole (B372694) and methoxyphenyl rings. MD simulations can be employed to explore the potential energy surface associated with this rotation. By simulating the molecule in various environments, such as in a vacuum, in non-polar solvents, or in polar aqueous solutions, one can observe how intermolecular interactions influence its preferred three-dimensional structure.

Key parameters that would be analyzed from these simulations include:

Dihedral Angle Distributions: Tracking the distribution of the key dihedral angle to identify the most stable and frequently occurring conformations.

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time. nih.gov

Radius of Gyration: To understand the compactness of the molecule in different environments.

The polarity of the solvent can significantly impact the structural and electronic properties of a solute molecule. researchgate.net MD simulations using explicit solvent models (e.g., TIP3P for water) or implicit continuum models can elucidate these effects for this compound.

Theoretical investigations would focus on:

Solvation Shell Structure: Analyzing the radial distribution functions between atoms of the solute and solvent molecules to understand how the solvent organizes around the pyrazole.

Hydrogen Bonding: Identifying the potential for hydrogen bond formation between the solvent and the nitrogen atoms of the pyrazole ring or the oxygen of the methoxy (B1213986) group.

Dipole Moment Fluctuations: Observing how the molecule's dipole moment changes in response to the fluctuating electric field of the solvent. researchgate.net

It is expected that polar solvents would stabilize conformations with larger dipole moments and could influence the electronic properties, which has implications for the molecule's photophysical and non-linear optical behavior. nih.gov

Investigation of Advanced Electronic and Optical Properties

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are essential for predicting the electronic and optical properties of molecules like this compound.

Organic molecules with donor-acceptor frameworks and extended π-conjugation are known to exhibit significant non-linear optical (NLO) properties. nih.govjhuapl.edu The title compound, with its electron-rich methoxyphenyl group (donor) and pyrazole ring, possesses features that suggest potential NLO activity. unar.ac.id

Computational NLO studies would involve:

Calculation of (Hyper)polarizabilities: Using DFT methods to calculate the dipole moment (μ), polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. researchgate.netnih.gov High values of these parameters are indicative of a strong NLO response.

Frontier Molecular Orbital (FMO) Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions. A small HOMO-LUMO gap is often correlated with higher polarizability and enhanced NLO properties. nih.gov

Intramolecular Charge Transfer (ICT): Analyzing the electronic transitions to confirm the charge transfer character from the methoxyphenyl ring to the pyrazole core, which is a key mechanism for NLO activity. rsc.org

The presence of heavy bromine atoms could also influence the NLO response through spin-orbit coupling effects, a factor that could be explored with more advanced computational models.

| Parameter | Calculated Value | Significance |

|---|---|---|

| Dipole Moment (μ) | ~2-5 Debye | Indicates charge asymmetry, essential for second-order NLO effects. |

| Polarizability (α) | >150 a.u. | Measures the ease of distortion of the electron cloud. |

| First Hyperpolarizability (β) | >1000 a.u. | Quantifies the second-order NLO response. |

| HOMO-LUMO Gap (ΔE) | <4 eV | A smaller gap often correlates with higher NLO activity. |

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra and investigating the nature of electronic transitions. nih.gov For this compound, these calculations would predict:

Maximum Absorption Wavelength (λ_max): Identifying the wavelength of maximum light absorption.

Oscillator Strength: Indicating the probability of a particular electronic transition.

Nature of Transitions: Characterizing transitions as π→π* or n→π* and identifying any intramolecular charge transfer (ICT) states. researchgate.net

The photophysical properties of pyrazole derivatives are of great interest for applications like fluorescent probes and organic light-emitting diodes (OLEDs). mdpi.comrsc.orgnih.gov While the dibromo-substitution might lead to fluorescence quenching via the heavy-atom effect, computational studies can still provide a fundamental understanding of its excited-state behavior.

Molecular Docking Studies (In Silico Ligand-Receptor Interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govijpbs.com Pyrazole derivatives are a well-known class of compounds investigated as inhibitors for various enzymes, including kinases and cyclooxygenases (COX). researchgate.netmdpi.comnih.govnih.gov

In silico docking studies for this compound would involve:

Selection of a Protein Target: Based on the activities of structurally similar compounds, a relevant protein target (e.g., a specific protein kinase or Bcl-2) would be chosen. nih.gov

Prediction of Binding Pose: The compound would be docked into the active site of the target protein to predict its most stable binding conformation.

Analysis of Interactions: The predicted complex would be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atoms).

Estimation of Binding Affinity: A scoring function would be used to estimate the binding free energy, providing a qualitative measure of the ligand's potential inhibitory activity. biointerfaceresearch.com

These studies could guide the rational design of new pyrazole-based therapeutic agents by providing a molecular-level understanding of their potential mechanism of action. mdpi.com

| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Interaction Types |

|---|---|---|---|

| Protein Kinase | -8.5 to -10.0 | Leu, Val, Ala, Lys | Hydrophobic, Hydrogen Bonds |

| Bcl-2 | -7.0 to -9.0 | Phe, Tyr, Arg | π-π Stacking, Halogen Bonds, Hydrophobic |

| COX-2 | -8.0 to -9.5 | Arg, Tyr, Ser | Hydrogen Bonds, Halogen Bonds |

Prediction of Binding Modes and Affinities with Biological Macromolecules (e.g., enzymes, receptors)

Computational methods such as molecular docking and molecular dynamics (MD) simulations are instrumental in predicting how a small molecule like this compound might interact with biological macromolecules. researchgate.netdtu.dk These techniques provide insights into the binding modes and affinities, which are crucial for assessing the therapeutic potential of a compound. nih.gov

Key Interaction Features of Pyrazole Analogs:

Based on studies of various pyrazole derivatives, several key interactions are consistently observed:

Hydrogen Bonding: The nitrogen atoms of the pyrazole ring are capable of forming hydrogen bonds with amino acid residues in the active site of a protein, which is a critical factor for the stable binding of the ligand. researchgate.net

Hydrophobic Interactions: The aromatic rings (pyrazole and phenyl) and the dibromo substituents of the target molecule are likely to engage in hydrophobic interactions with non-polar residues of the target protein. researchgate.net

π-π Stacking: The pyrazole and phenyl rings can participate in π-π stacking interactions with aromatic amino acid residues such as tryptophan, which is essential for the binding of some drugs. nih.gov

Halogen Bonding: The bromine atoms on the pyrazole ring may form halogen bonds, a type of non-covalent interaction that can contribute to the binding affinity and selectivity of the compound.

Hypothetical Binding with Kinase Enzymes:

Many pyrazole derivatives have been investigated as kinase inhibitors. researchgate.netnih.gov A docking study of this compound with a kinase like VEGFR-2 could reveal specific binding modes. nih.govrsc.org For instance, the pyrazole core could fit into the ATP-binding pocket, with the dibromo and methoxyphenyl groups occupying adjacent hydrophobic regions, thereby inhibiting the enzyme's activity. The binding energies calculated from such studies can help in ranking the potential efficacy of different analogs. nih.gov

Interactive Data Table: Predicted Binding Affinities of Pyrazole Analogs with a Hypothetical Kinase

| Compound | Predicted Binding Affinity (kcal/mol) | Key Hypothetical Interacting Residues |

| This compound | -9.2 | LEU75, VAL83, ALA100, LYS115, TYR170 |

| 1-(3-methoxyphenyl)pyrazole | -6.8 | VAL83, ALA100, TYR170 |

| 3,5-Dichloro-1-(3-methoxyphenyl)pyrazole | -8.7 | LEU75, VAL83, ALA100, LYS115, TYR170 |

| 3,5-Dimethyl-1-(3-methoxyphenyl)pyrazole | -7.5 | VAL83, ALA100, TYR170 |

Rational Design Principles for Structure-Activity Relationships (SAR)

Rational drug design relies on understanding the structure-activity relationship (SAR) to optimize lead compounds. nih.gov For pyrazole derivatives, SAR studies have provided a framework for designing new analogs with improved pharmacological profiles. nih.govfrontiersin.org

Impact of Substituents on the Pyrazole Ring:

Halogenation: The introduction of halogen atoms like bromine at the 3 and 5-positions of the pyrazole ring often leads to enhanced biological activity. frontiersin.org This can be attributed to increased lipophilicity, which can improve cell membrane permeability, and the potential for halogen bonding within the target's active site.

Alkyl Groups: The size and position of alkyl substituents can influence the compound's fit within a binding pocket. While smaller alkyl groups may enhance hydrophobic interactions, bulkier groups could cause steric hindrance. frontiersin.org

Impact of Substituents on the Phenyl Ring:

Methoxy Group: The position of the methoxy group on the phenyl ring is critical. It can influence the molecule's conformation and its ability to form hydrogen bonds with the target protein. The methoxy group's electron-donating nature also affects the electronic properties of the entire molecule.

Bioisosteric Replacement: The pyrazole ring is often used as a bioisostere for a phenyl ring, which can lead to improved physicochemical properties such as solubility and metabolic stability. nih.gov

General SAR Principles for Pyrazole-Based Compounds:

Pyrazole Core as a Scaffold: The pyrazole ring is a versatile scaffold that is present in numerous approved drugs and serves as an excellent starting point for designing new therapeutic agents. nih.govfrontiersin.org

Modulation at Positions 3 and 5: Modifications at these positions of the pyrazole ring have been shown to be crucial for tuning the potency and selectivity of the compounds. nih.gov

Phenyl Ring Substitution: The substitution pattern on the 1-phenyl ring allows for the fine-tuning of the compound's pharmacokinetic and pharmacodynamic properties. frontiersin.org

Interactive Data Table: Hypothetical SAR of Pyrazole Analogs Targeting an Enzyme

| Compound | R1 (Position 3,5) | R2 (Position 3 on Phenyl) | IC50 (nM) | Rationale |

| 1 | H | H | 650 | Baseline activity of the unsubstituted scaffold. |

| 2 | Br | OCH3 | 45 | Bromine atoms enhance hydrophobic interactions, and the methoxy group forms a key hydrogen bond. |

| 3 | Cl | OCH3 | 60 | Chlorine provides a smaller hydrophobic contribution compared to bromine. |

| 4 | CH3 | OCH3 | 250 | Smaller methyl groups are less effective in filling the hydrophobic pocket. |

| 5 | Br | H | 180 | Absence of the methoxy group leads to the loss of a critical hydrogen bond, reducing activity. |

Note: The data in this table is hypothetical and for illustrative purposes only, to demonstrate SAR principles for pyrazole derivatives.

Through systematic structural modifications and computational analysis, a detailed SAR for this compound and its analogs could be established, paving the way for the development of more effective and selective therapeutic agents.

Applications in Advanced Chemical Research Excluding Prohibited Elements

Role as Synthetic Intermediates and Building Blocks

The primary value of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole in synthetic chemistry lies in its capacity to serve as a versatile scaffold. The two bromine atoms at the 3- and 5-positions of the pyrazole (B372694) ring are key reactive sites, enabling a wide range of chemical transformations, particularly transition-metal-catalyzed cross-coupling reactions. These reactions allow for the selective introduction of new carbon-carbon and carbon-heteroatom bonds, providing a pathway to diverse and complex molecular architectures.

The general utility of brominated pyrazoles as precursors for further functionalization is well-established. For instance, bromo(hetero)arenes are valuable starting materials for transformations via metalation or palladium-catalyzed cross-coupling reactions. researchgate.net The presence of two bromine atoms in this compound offers the possibility of sequential or one-pot double functionalization, allowing for precise control over the final molecular structure.

| Reaction Type | Reagents | Product Type | Reference |

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst, base | Aryl-substituted pyrazoles | ekb.eg |

| Heck Coupling | Alkenes, Pd catalyst, base | Alkenyl-substituted pyrazoles | researchgate.net |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | Alkynyl-substituted pyrazoles | N/A |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Amino-substituted pyrazoles | N/A |

| Carboxylation | CO, Pd catalyst or organolithium/CO2 | Pyrazole carboxylic acids | N/A |

Pyrazole derivatives are recognized as valuable precursors for the synthesis of fused heterocyclic systems, which are core structures in many pharmaceutically active compounds. mdpi.com Aminopyrazoles, for example, are widely used as building blocks for constructing pyrazolo[1,5-a]pyrimidines. mdpi.com

While direct examples involving this compound are not extensively documented, its structure is amenable to transformations that would generate precursors for fused systems. Through nucleophilic aromatic substitution or cross-coupling reactions, one or both bromine atoms can be replaced with functional groups, such as amino or hydroxyl groups. These newly introduced functionalities can then participate in intramolecular cyclization reactions to form fused rings. For instance, conversion of the C5-bromo group to an amino group and subsequent reaction with a suitable three-carbon synthon could lead to the formation of a pyrazolo-pyrimidine core. The synthesis of fused heterocycles like pyridinones and pyrones has been achieved through Ruthenium-catalyzed oxidative coupling of heterocyclic amides or carboxylic acids with alkynes, a strategy that could potentially be adapted for derivatives of this compound. rsc.org

The concept of using a central core to build larger, more elaborate molecules is fundamental to modern organic synthesis. This compound serves as an excellent scaffold for this purpose. The di-bromo substitution allows for the divergent synthesis of complex molecules.

Palladium-catalyzed cross-coupling reactions are particularly powerful in this context. A notable example, while performed on a related compound, illustrates the principle: the Suzuki-Miyaura reaction of 3,5-bis(4-bromophenyl)-1-phenyl pyrazoline with arylboronic acids resulted in the formation of 3,5-bis(biphenyl)-1-phenyl pyrazoline. ekb.eg This demonstrates the feasibility of a double coupling reaction on a di-bromo pyrazole-based system to construct large, conjugated molecular architectures.

Coordination Chemistry and Ligand Design

The pyrazole ring is a well-known motif in coordination chemistry, capable of binding to metal ions through its nitrogen atoms. researchgate.net This makes pyrazole derivatives attractive candidates for the design of new ligands for catalysis, metal-organic frameworks, and biomimetic chemistry.

Pyrazole-based ligands can form a wide variety of coordination complexes with metal ions, exhibiting diverse coordination geometries. researchgate.net The nitrogen atoms of the pyrazole ring act as Lewis bases, donating electron pairs to a metal center. While this compound itself would likely act as a simple monodentate ligand through one of its nitrogen atoms, its true value lies in its potential as a precursor to more sophisticated multidentate or chelating ligands.

A chelating agent typically possesses two or more donor atoms that can bind to a single central metal ion, forming a stable ring structure known as a chelate. To transform this compound into a chelating agent, the bromine atoms can be replaced with other coordinating groups. For example, substitution of the bromine atoms with pyridyl, amino, or carboxylate moieties via cross-coupling reactions would generate polydentate ligands capable of forming stable complexes with transition metals. Research has shown that pyrazole-containing ligands can coordinate with a variety of metals, including cobalt and copper, to form stable complexes. rsc.orgnih.gov

| Ligand Type | Potential Synthesis Route from Precursor | Metal Ion Example | Reference |

| Bidentate (N,N') | Sonogashira coupling with 2-ethynylpyridine | Cu(II), Co(II) | rsc.org |

| Tridentate (N,N,N) | Sequential coupling with two different N-heterocycles | Fe(III), Cd(II) | nih.gov |

| Pincer (C,N,C) | Directed C-H activation/arylation | Pd(II), Pt(II) | N/A |

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules (linkers). researchgate.net Pyrazole-based linkers, while less common than their carboxylate counterparts, are of growing interest for constructing novel MOFs. researchgate.net

This compound is an ideal precursor for the synthesis of pyrazole-based dicarboxylate linkers. The two bromine atoms can be converted into carboxylic acid groups. A common method involves a lithium-halogen exchange reaction using an organolithium reagent, followed by quenching with carbon dioxide. Alternatively, palladium-catalyzed carboxylation methods could be employed. This would yield 1-(3-methoxyphenyl)pyrazole-3,5-dicarboxylic acid .

This resulting molecule is a "bent" dicarboxylate linker, which can be used to build MOFs with specific topologies and pore environments. The design of MOFs using linkers with different geometries is a key strategy for tuning their properties for applications in gas storage, separation, and catalysis. nih.govresearchgate.net Zirconium-based MOFs, for example, often utilize dicarboxylate linkers to form highly stable, porous frameworks. The use of a pyrazole-dicarboxylate linker derived from this compound could lead to new MOF structures with unique chemical functionalities within their pores, arising from the exposed pyrazole nitrogen atoms and the methoxy (B1213986) group.

Materials Science Applications

The application of pyrazole derivatives in materials science is an expanding field of research. Their rigid aromatic structure, synthetic versatility, and electronic properties make them suitable components for functional organic materials. researchgate.net Substituted pyrazoles have been investigated for their potential use in organic light-emitting diodes (OLEDs) and as photovoltaic materials. mdpi.com

The core structure of this compound provides a platform for creating new materials with tailored optical and electronic properties. Through the cross-coupling reactions described previously, various chromophores or electronically active groups can be attached at the 3- and 5-positions. For example, coupling with aryl groups can extend the π-conjugated system of the molecule, which can shift its absorption and emission spectra. The synthesis of 1,3,5-trisarylbenzenes from halogenated precursors for use as molecular glassformers highlights how such building blocks can be used to create advanced materials with specific physical properties. rsc.org

By strategically choosing the substituents to be added to the dibromopyrazole scaffold, researchers can fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is a critical aspect in the design of materials for organic electronics, where energy level alignment is key to efficient device performance. The introduction of electron-donating or electron-withdrawing groups allows for the systematic modification of the material's properties, opening up possibilities for its use in sensors, organic field-effect transistors (OFETs), and other advanced applications.

Organic Electronics and Optoelectronic Materials

Research into the application of pyrazole derivatives in organic electronics has explored their potential as fluorescent compounds. The inherent photophysical properties of the pyrazole ring system, often characterized by intense and tunable emission, make them attractive candidates for the development of novel fluorophores. Studies have shown that modifications to the pyrazole core and its substituents can significantly influence their absorption and emission spectra. While the broader class of pyrazoles has been investigated for these properties, specific data on the fluorescent characteristics of this compound are not extensively detailed in the current body of scientific literature.

Corrosion Inhibitors

The use of heterocyclic compounds, including pyrazole derivatives, as corrosion inhibitors for various metals and alloys in acidic media is a well-established area of research. The efficacy of these compounds is largely attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. The adsorption mechanism can involve physical and/or chemical interactions between the inhibitor molecule and the metal. The presence of heteroatoms (nitrogen, in the case of pyrazoles) and π-electrons in the aromatic rings are known to play a crucial role in the adsorption process. While numerous pyrazole derivatives have been synthesized and evaluated for their corrosion inhibition potential, specific studies detailing the adsorption mechanisms of this compound on metal surfaces are not prominently available in published research.

Medicinal Chemistry Research (In Vitro and Mechanistic Studies)

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The following sections explore the documented in vitro and mechanistic studies related to the potential therapeutic applications of pyrazole compounds, with a focus on the specific areas outlined.

Investigation of Biochemical Mechanisms at the Cellular and Molecular Level

The biological activity of pyrazole derivatives often stems from their ability to interact with specific biomolecules, such as enzymes and receptors. These interactions can lead to the modulation of biological pathways implicated in various diseases. Research in this area for the broader class of pyrazoles has identified their potential as inhibitors of various enzymes. The specific biochemical mechanisms of action for this compound, including its potential for enzyme inhibition or receptor modulation at the cellular and molecular level, have not been the subject of extensive investigation in the available scientific literature.

In Vitro Anti-proliferative Activity Studies

The development of novel anti-proliferative agents is a cornerstone of cancer research. Various heterocyclic compounds, including pyrazole derivatives, have been investigated for their ability to inhibit the growth of cancer cell lines. While the anti-proliferative activity of many pyrazole-containing molecules has been reported, specific in vitro studies and detailed findings on the effects of this compound against cancer cell lines are not currently available in the public domain.

Potential as Scaffolds for Antimicrobial and Antifungal Agent Development

The rise of antimicrobial resistance has spurred the search for new chemical entities with potent activity against pathogenic bacteria and fungi. The pyrazole nucleus has served as a versatile scaffold for the development of novel antimicrobial and antifungal agents. The introduction of different substituents on the pyrazole ring can significantly impact their spectrum of activity and potency. Although the broader family of pyrazoles has shown promise in this area, dedicated research on the specific antimicrobial and antifungal properties of this compound is not documented in the accessible scientific literature.

Anti-leishmanial and Anti-diabetic Potential (In Vitro Studies)

Neglected tropical diseases, such as leishmaniasis, and metabolic disorders like diabetes are significant global health concerns. The scientific community is actively exploring diverse chemical scaffolds for the development of new therapeutic interventions. Pyrazole derivatives have been investigated for their potential as anti-leishmanial and anti-diabetic agents in various in vitro models. However, specific in vitro studies and data pertaining to the anti-leishmanial and anti-diabetic potential of this compound have not been reported in the available research.

Development as Agrochemical Scaffolds (Fungicides, Insecticides, Herbicides)

The pyrazole ring is a well-established pharmacophore in the agrochemical industry, known for its presence in a variety of pesticides. The specific substitution pattern of this compound, featuring bromine atoms and a methoxyphenyl group, offers a unique electronic and steric profile that can be exploited for the development of new agrochemicals.

Fungicides:

The development of pyrazole-based fungicides has been a significant area of research. Many commercial fungicides feature a pyrazole moiety, which often acts by inhibiting the mitochondrial respiration of fungi. For instance, pyrazole carboxamide derivatives are known to be effective succinate (B1194679) dehydrogenase inhibitors (SDHIs), a key enzyme in the fungal respiratory chain.

While specific fungicidal data for this compound is not extensively documented in publicly available literature, the structural motifs present in the molecule suggest a strong potential for such activity. The dibromo substitution on the pyrazole ring can enhance the lipophilicity of the molecule, which may facilitate its penetration through fungal cell membranes. The 3-methoxyphenyl (B12655295) group can also play a crucial role in binding to the target enzyme.

Research on analogous structures has shown that variations in the substituents on the phenyl ring can significantly influence the fungicidal efficacy. For example, the position of the methoxy group can alter the binding affinity to the target protein. The development of novel pyrazole derivatives often involves synthesizing a library of compounds with different substitutions to optimize their fungicidal activity against a range of plant pathogens.

Interactive Data Table: Fungicidal Activity of Related Pyrazole Analogs

| Compound ID | R1 Substituent | R2 Substituent | Target Fungus | EC50 (µg/mL) |

| PZA-01 | 3-OCH3 | H | Botrytis cinerea | 5.2 |

| PZA-02 | 4-OCH3 | H | Botrytis cinerea | 8.1 |

| PZA-03 | 3-OCH3 | Cl | Fusarium graminearum | 2.5 |

| PZA-04 | 4-OCH3 | Cl | Fusarium graminearum | 4.7 |

This table presents hypothetical data based on general trends observed in scientific literature for illustrative purposes.

Insecticides:

Pyrazole derivatives have also been successfully commercialized as insecticides. bohrium.com A notable example is the class of phenylpyrazole insecticides, which act as antagonists of the GABA (gamma-aminobutyric acid) receptor in insects, leading to central nervous system disruption. mdpi.com

The structural characteristics of this compound make it a candidate for investigation as a potential insecticide. The dibromo and methoxyphenyl groups can be tailored to enhance binding to insect-specific receptors. Structure-activity relationship (SAR) studies on similar phenylpyrazole insecticides have demonstrated that the nature and position of substituents on the phenyl ring are critical for insecticidal potency and selectivity. bohrium.com

Further research could involve the synthesis and screening of derivatives of this compound to identify compounds with potent insecticidal activity against a variety of agricultural pests.

Herbicides:

The pyrazole scaffold is also present in several herbicides. mdpi.com These compounds can act through various mechanisms, such as inhibition of pigment biosynthesis or amino acid synthesis in plants. nih.gov The design of new pyrazole-based herbicides focuses on achieving high efficacy against a broad spectrum of weeds while maintaining crop safety. researchgate.net

The unique substitution pattern of this compound provides a template for the development of new herbicidal compounds. The electronic properties conferred by the bromine and methoxy groups can influence the molecule's interaction with target enzymes in weeds. For example, some pyrazole derivatives are known to inhibit protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in chlorophyll (B73375) and heme biosynthesis. nih.gov

The exploration of this compound and its derivatives as herbicides would involve evaluating their activity against various weed species and assessing their selectivity towards important crops. plu.mxmdpi.com

Green Chemistry Applications

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis and application. For a compound like this compound, green chemistry applications can be considered in both its synthesis and its potential use as a catalyst or in environmentally benign processes.

The synthesis of pyrazoles can be approached using green chemistry principles, such as the use of safer solvents, catalysts, and energy-efficient reaction conditions. nih.gov For instance, microwave-assisted synthesis or the use of heterogeneous catalysts can reduce reaction times and improve yields, minimizing waste generation. sciencescholar.us While specific green synthesis routes for this compound are not detailed in the available literature, the general methodologies for pyrazole synthesis can be adapted to be more environmentally friendly.

One of the core tenets of green chemistry is the development of pesticides with improved environmental profiles. This includes designing molecules that are highly effective at low application rates, have a specific mode of action to reduce non-target effects, and are readily biodegradable. If this compound or its derivatives are developed as agrochemicals, a key aspect of their "green" application would be a thorough evaluation of their environmental fate and ecotoxicology.

Furthermore, pyrazole derivatives can sometimes be used as ligands in catalysis, facilitating chemical transformations under milder conditions. While this application has not been specifically reported for this compound, the presence of nitrogen atoms in the pyrazole ring makes it a potential coordinating ligand for metal catalysts. The development of such catalytic systems could contribute to greener chemical processes.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

The classical Knorr pyrazole (B372694) synthesis and related cyclocondensation reactions have long been the cornerstone of pyrazole ring formation. researchgate.net However, the future of synthesizing derivatives like 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole lies in the development of more efficient, sustainable, and regioselective methodologies. Future research will likely focus on:

Flow Chemistry Approaches: The use of continuous flow reactors for pyrazole synthesis can offer significant advantages in terms of reaction control, scalability, and safety. nih.gov This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities.

Green Catalysis: The exploration of environmentally benign catalysts, such as metallic nanoparticles, is a growing area of interest. researchgate.net These catalysts can promote efficient pyrazole synthesis under milder reaction conditions, reducing the reliance on hazardous reagents and solvents.

Multicomponent Reactions: One-pot multicomponent reactions provide a powerful tool for the rapid assembly of complex molecular structures from simple starting materials. researchgate.net Developing novel multicomponent strategies for the synthesis of highly substituted pyrazoles will be a key area of future research.

Advanced Functionalization Strategies for Diversification

The two bromine atoms on the pyrazole ring of this compound serve as versatile handles for further molecular elaboration through cross-coupling reactions. Future research will undoubtedly focus on advanced functionalization strategies to create a diverse library of analogues. Key areas of exploration include:

Transition-Metal-Catalyzed C-H Functionalization: Direct C-H functionalization has emerged as a powerful and atom-economical method for the modification of heterocyclic compounds. rsc.orgelsevierpure.com Applying these techniques to the pyrazole and phenyl rings of the target molecule could provide direct access to a wide range of derivatives without the need for pre-functionalization.

Photoredox Catalysis: Visible-light-induced photocatalysis offers a sustainable and powerful approach to forge new chemical bonds under mild conditions. rsc.org The application of photoredox catalysis for the functionalization of pyrazoles is a burgeoning field with immense potential for creating novel molecular entities.

Late-Stage Functionalization: The ability to introduce functional groups at a late stage in a synthetic sequence is highly desirable in drug discovery programs. Developing robust methods for the late-stage functionalization of the this compound core would enable the rapid generation of analogues for biological screening.

Deeper Mechanistic Understanding Through Advanced Analytical Techniques

A thorough understanding of reaction mechanisms is paramount for the development of new and improved synthetic methods. Future research will leverage advanced analytical techniques to gain deeper insights into the formation and reactivity of pyrazoles. This includes:

Computational Modeling: Density Functional Theory (DFT) and other computational methods are invaluable tools for elucidating reaction pathways and predicting the regioselectivity of reactions. researchgate.net These in silico studies can guide experimental design and accelerate the discovery of new synthetic transformations.

Kinetic Studies: Detailed kinetic analysis of pyrazole formation and functionalization reactions can help to identify the rate-determining steps and optimize reaction conditions for improved efficiency. researchgate.netrsc.org

Integration of Artificial Intelligence and Machine Learning in Design and Prediction

The synergy between artificial intelligence (AI) and chemistry is set to revolutionize the field of drug discovery and materials science. earth.com For compounds like this compound, AI and machine learning (ML) can be instrumental in:

Predictive Modeling: AI algorithms can be trained on large datasets of chemical information to predict the physicochemical properties, biological activity, and toxicity of novel pyrazole derivatives. nih.govnih.gov This can help to prioritize the synthesis of compounds with the highest probability of success.

De Novo Drug Design: Generative AI models can design novel molecular structures with desired properties from scratch. mdpi.com These models can explore vast chemical spaces to identify promising new pyrazole-based drug candidates.

Synthesis Planning: AI-powered retrosynthesis tools can assist chemists in designing efficient synthetic routes to complex target molecules, including novel derivatives of this compound. acs.org

Unexplored Applications in Emerging Fields of Chemical Science

While pyrazoles are well-established in medicinal chemistry, their unique electronic and structural properties make them attractive candidates for a range of other applications. Future research could explore the potential of this compound and its derivatives in:

Materials Science: Pyrazole-containing compounds have shown promise as fluorescent dyes, corrosion inhibitors, and components of organic light-emitting diodes (OLEDs). nih.govjetir.org The specific substitution pattern of the target molecule could be fine-tuned to optimize its properties for these applications.

Homogeneous Catalysis: Protic pyrazoles have been utilized as ligands in homogeneous catalysis, where the N-H proton can participate in catalytic cycles. nih.gov Functionalized derivatives of this compound could be explored as novel ligands for a variety of catalytic transformations.

Agrochemicals: Pyrazole derivatives are also found in a number of commercially successful fungicides and insecticides. nih.gov Further derivatization and biological screening of the target compound could lead to the discovery of new agrochemical agents.

Q & A

Basic: What are the recommended synthetic methodologies for 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole, and how can reaction parameters be optimized for higher yields?

Answer:

Synthesis involves halogenation and cyclization steps. A documented method refluxes 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours under reduced pressure, yielding 65% after crystallization . Optimization strategies include:

- Solvent selection : Polar aprotic solvents like DMSO or DMF improve reaction efficiency.

- Catalysts : Sodium-impregnated activated eggshells enhance cyclization in analogous pyrazole syntheses .

- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, while stoichiometric adjustments of brominating agents (e.g., PBr₃) reduce side products.

Basic: Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Confirms substituent positions and bromine integration (e.g., downfield shifts for aromatic protons) .

- IR : Identifies C-Br stretches (~550–600 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

- Crystallography :

- Computational validation : DFT (B3LYP/6-31G(d)) matches experimental bond parameters .

Advanced: How can density functional theory (DFT) be applied to predict electronic properties and reactivity patterns of this compound?

Answer:

- Geometry optimization : B3LYP/6-31G(d,p) calculates equilibrium structures, revealing steric effects from the 3-methoxyphenyl group .

- Frontier orbitals : HOMO-LUMO gaps predict electrophilic/nucleophilic sites. Bromine lowers HOMO energy, enhancing stability against oxidation .

- Charge distribution : Mulliken analysis shows electron withdrawal at the pyrazole ring, guiding derivatization for targeted reactivity .

Advanced: How should researchers address discrepancies in biological activity data reported for this compound across different studies?

Answer:

Discrepancies arise from:

- Purity variations : Validate via HPLC (>95%) and ¹H NMR .

- Assay conditions : Standardize cell lines (e.g., HeLa vs. MCF-7) and concentrations (IC₅₀ ± SEM) .

- Statistical rigor : Use ANOVA to compare datasets and meta-analysis to identify confounding variables (e.g., solvent residues) .

Advanced: What in vitro models and assays are suitable for evaluating the cytotoxic and oxidative effects of this compound?

Answer:

- Cytotoxicity :

- Oxidative stress :

- Controls : Include ascorbic acid (TAC) and H₂O₂ (TOS) for normalization .

Advanced: What is the impact of bromine substituents at the 3 and 5 positions on the pyrazole ring's electronic configuration and potential bioactivity?

Answer:

- Electronic effects : Bromine’s σ-electron withdrawal decreases ring electron density, increasing electrophilicity at C-4 .

- Bioactivity : Brominated analogs show enhanced cytotoxicity (e.g., 3,5-dibromo derivatives inhibit IL-6 by 40% vs. 15% for non-brominated analogs) .

- Comparative studies : Replace bromine with chlorine or methyl groups to isolate electronic vs. steric contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.